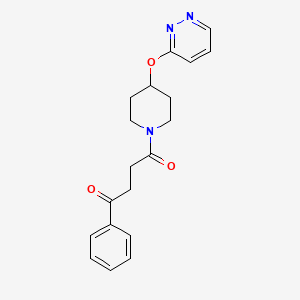

1-Phenyl-4-(4-(pyridazin-3-yloxy)piperidin-1-yl)butane-1,4-dione

Description

Properties

IUPAC Name |

1-phenyl-4-(4-pyridazin-3-yloxypiperidin-1-yl)butane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-17(15-5-2-1-3-6-15)8-9-19(24)22-13-10-16(11-14-22)25-18-7-4-12-20-21-18/h1-7,12,16H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHZERXOHAHFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)CCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that pyridazine and pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects.

Mode of Action

Pyridazine and pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities.

Biochemical Pathways

Pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects.

Result of Action

Pyridazine and pyridazinone derivatives have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties.

Biological Activity

1-Phenyl-4-(4-(pyridazin-3-yloxy)piperidin-1-yl)butane-1,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising a piperidine ring, a pyridazine moiety, and a butane-1,4-dione backbone. Its unique arrangement of functional groups suggests possible interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The chemical structure of 1-Phenyl-4-(4-(pyridazin-3-yloxy)piperidin-1-yl)butane-1,4-dione can be represented as follows:

This compound is characterized by its piperidine and pyridazine rings, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cell proliferation.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to pain, cognition, or other physiological functions.

Antimicrobial Activity

Research indicates that 1-Phenyl-4-(4-(pyridazin-3-yloxy)piperidin-1-yl)butane-1,4-dione exhibits significant antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Apoptotic Pathways Activation: It activates caspases and other apoptotic factors leading to programmed cell death.

A study reported that 1-Phenyl-4-(4-(pyridazin-3-yloxy)piperidin-1-yl)butane-1,4-dione exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating its potency as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Antimicrobial Efficacy:

- Researchers conducted a series of assays to evaluate the antimicrobial activity against clinical isolates of resistant bacterial strains. The results demonstrated that the compound outperformed traditional antibiotics in certain cases, suggesting its potential use in treating resistant infections.

-

Investigation of Anticancer Properties:

- In vivo studies using murine models showed that administration of the compound significantly reduced tumor size and improved survival rates compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

MK88 (1-(Thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione) Substituents: Thiophene (Site A), trifluoromethylphenyl (Site B). Synthesis: Prepared via HOBt/TBTU-mediated coupling of 4-oxo-4-(2-thienyl)butanoic acid and 4-(4-trifluoromethylphenyl)piperidine in DCM (87% yield) . Spectroscopy:

- 1H NMR : Signals for thiophene (δ 7.20–7.70 ppm) and piperidine protons (δ 1.60–3.20 ppm).

- IR: C=O stretches at 1680–1720 cm⁻¹, C-F at 1150 cm⁻¹ .

1-(Piperidin-1-yl)-4-(Thiophen-2-yl)butane-1,4-dione

- Substituents : Thiophene (Site A), unsubstituted piperidine (Site B).

- Synthesis : Used in educational settings to compare mixed anhydride vs. carbodiimide coupling mechanisms .

- Spectroscopy :

- 1H NMR : Distinct thiophene protons (δ 7.30–7.80 ppm) and piperidine methylenes (δ 1.50–3.10 ppm) in CDCl3 .

- IR : C=O peaks at 1675–1715 cm⁻¹ .

(R)-2-Hydroxy-1-morpholino-4-(piperidin-1-yl)butane-1,4-dione Substituents: Morpholine (Site B), hydroxy group (Site C). Synthesis: Asymmetric catalysis using tethered organocatalyst (86% yield) . Physical State: Semisolid material, contrasting with crystalline analogs.

Deuterated Analog (SNT-207858-D8)

- Substituents : Deuterated pyrrolidine, dichlorophenyl.

- Properties : Enhanced metabolic stability due to deuterium isotopes; stable at room temperature .

Comparative Analysis Table

Spectroscopic and Functional Group Trends

- C=O Stretches : Consistent across analogs (1675–1720 cm⁻¹), confirming diketone backbone stability.

- Pyridazin-3-yloxy (target compound) may increase polarity compared to thiophene or phenyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.